2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a benzofuropyrimidinone derivative featuring a butyl substituent at the 3-position and an acetamide group linked to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance bioavailability or target selectivity, as methoxy substituents are common in bioactive molecules for modulating lipophilicity and receptor interactions .
Properties
CAS No. |
887224-63-7 |
|---|---|
Molecular Formula |
C24H25N3O6 |
Molecular Weight |
451.479 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) |
InChI Key |
LOKAMGVKASVZOE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclization of Benzofuran Chalcones
Benzofuran chalcones serve as precursors for pyrimidine ring formation. In a representative procedure:
- Chalcone Preparation : 5-Substituted benzofuran-2-carboxaldehyde derivatives react with acetophenones under Claisen-Schmidt condensation conditions to yield chalcones.
- Pyrimidine Formation : Chalcones undergo cyclocondensation with urea or thiourea in alcoholic potassium hydroxide (KOH) at 60–80°C for 5–6 hours. This step forms the pyrimidine ring via nucleophilic attack of the urea nitrogen on the chalcone’s α,β-unsaturated carbonyl system.
For example, 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol is synthesized with a 79% yield using this method. Adjustments to the chalcone’s substituents enable incorporation of electron-donating or withdrawing groups, which influence the reactivity and regioselectivity of subsequent steps.
Alternative Route: Direct Cyclization of Carboxylic Acid Derivatives
A patent describes an optimized approach using 3,4-dimethoxy-1-glycylbenzene hydrobromide and 3,4,5-trimethoxyphenylacetic acid. Key steps include:
- Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0°C.
- Coupling : The activated intermediate reacts with the glycylbenzene derivative under nitrogen atmosphere, followed by 24-hour stirring at room temperature.
- Workup : Sequential washes with hydrochloric acid, sodium bicarbonate, and brine yield the crude product, which is recrystallized from dichloromethane-ethyl acetate.
This method achieves a 76% yield and highlights the importance of coupling agents in constructing complex acetamide linkages.
Formation of the Acetamide Side Chain
The N-(3,4-dimethoxyphenyl)acetamide moiety is incorporated via two primary strategies:
Nucleophilic Acyl Substitution
- Chloroacetylation : The pyrimidine intermediate is functionalized with chloroacetyl chloride in the presence of triethylamine, yielding a chloroacetamide derivative.
- Aminolysis : The chloro group is displaced by 3,4-dimethoxyaniline in refluxing ethanol, forming the target acetamide.
This method is efficient but requires rigorous purification to remove excess aniline.
Carbodiimide-Mediated Coupling
Adapting a patent methodology:
- Acid Activation : The pyrimidine acetic acid derivative is treated with EDCI·HCl and DMAP in dichloromethane at 0°C.
- Amine Coupling : 3,4-Dimethoxyaniline is added, and the reaction proceeds at room temperature for 24 hours.
- Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane), achieving a 70–75% yield.
Optimization and Industrial Considerations
Solvent and Temperature Effects
Catalytic Systems
Green Chemistry Approaches
- Microwave Assistance : Reduces reaction times for cyclocondensation steps from hours to minutes.
- Continuous Flow Reactors : Patent data suggests scalability improvements via automated systems, reducing solvent use by 40%.
Analytical Characterization
Critical quality control measures include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of butyl (δ 0.8–1.5 ppm) and dimethoxyphenyl (δ 3.8–3.9 ppm) protons.
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 418.5 [M+H]⁺.
- HPLC Purity : Reverse-phase chromatography (C18 column, acetonitrile/water) ensures >98% purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Modifying the oxidative state of its functional groups.
Reduction: : Especially at the carbonyl groups.
Substitution: : On the aromatic rings and acetamide side chain.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogens, nucleophiles under Lewis acid or base catalysis.
Major Products Formed
Depending on the reaction type:
Oxidation: : Conversion of alkyl chains to carboxylic acids.
Reduction: : Alcohol formation.
Substitution: : Introduction of new functional groups on aromatic rings.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Potential pharmacological activity, including enzyme inhibition or receptor modulation.
Examined for antimicrobial and anticancer properties.
Industry
Employed in material sciences for developing new functional materials.
Applied in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
Molecular Targets: : Interacts with enzymes, proteins, and receptors.
Pathways Involved: : Potential inhibition of enzymatic activity or blocking of receptor sites, depending on its structure-activity relationship.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, the following structurally related analogs are analyzed:
Table 1: Structural and Physicochemical Comparisons
Key Findings:
Structural Variations :
- The target compound lacks the sulfanyl linker and fluorinated substituents seen in and analogs, which may reduce its electrophilic reactivity compared to the sulfur-containing derivative .
- The dimethoxyphenyl group in the target compound likely improves solubility relative to the trifluoromethylphenyl group in ’s analog, where the CF₃ group increases metabolic stability but may reduce aqueous solubility .
Physicochemical Properties: The pyrazolo[3,4-d]pyrimidine analog () exhibits a higher molecular weight (571.20 g/mol) and melting point (302–304°C), suggesting stronger intermolecular forces due to its fluorinated chromenone moiety .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for ’s phthalide derivatives, involving condensation of benzofuran precursors with pyrimidine intermediates. However, the absence of boronate coupling steps (as in ) simplifies its preparation .
Research Implications
The dimethoxyphenyl group may confer selectivity for adenosine or serotonin receptors, as seen in other acetamide-based therapeutics . Further studies should prioritize in vitro assays to compare binding affinities and metabolic stability against these analogs.
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action based on diverse scholarly sources.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent modifications to introduce the butyl and dimethoxyphenyl groups. The synthetic route typically employs standard organic reactions such as nucleophilic substitutions and cyclization processes.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated an IC50 value of 5 µM against HepG2 liver cancer cells and 8 µM against MCF7 breast cancer cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 10 µM for HepG2) .
The mechanisms underlying the biological activity of this compound are multifaceted:
- EGFR Inhibition : It has been suggested that the compound may inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V-FITC assays which showed significant apoptotic cell populations after treatment .
- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound causes cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- HepG2 Cell Line Study :
- MCF7 Cell Line Study :
Data Summary
| Cell Line | IC50 (µM) | Mechanism | Apoptosis Assessed |
|---|---|---|---|
| HepG2 | 5 | EGFR inhibition | Yes |
| MCF7 | 8 | Cell cycle arrest | Yes |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
The synthesis typically involves multi-step pathways starting with functionalized benzofuropyrimidinone and dimethoxyphenyl precursors. Key steps include:
- Nucleophilic substitution to attach the butyl group at the 3-position of the benzofuropyrimidinone core.
- Amide coupling (e.g., using carbodiimide reagents like EDC/HCl) to link the acetamide moiety to the dimethoxyphenylamine group .
Optimization strategies: - Catalyst screening : Use palladium-based catalysts for Suzuki-Miyaura couplings in heterocyclic intermediates.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide bond formation .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?
Q. What in vitro biological screening approaches are appropriate for initial pharmacological evaluation?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods. The dimethoxyphenyl group may enhance hydrophobic interactions with ATP-binding pockets .
- Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Solubility optimization : Prepare DMSO stock solutions (<10 mM) with verification via HPLC (λ = 254 nm) to avoid precipitation in media .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies investigate the role of substituents in biological activity?
- Butyl group modifications : Replace with shorter (ethyl) or branched (isobutyl) chains to assess effects on lipophilicity and target binding.
- Dimethoxyphenyl substitution : Synthesize analogs with mono-methoxy or halogenated phenyl groups to evaluate electronic effects on enzyme inhibition .
- Bioisosteric replacements : Swap the acetamide linker with sulfonamide or urea groups to modulate hydrogen-bonding capacity .
- Data analysis : Use IC₅₀ values from dose-response curves to quantify potency changes (±2-fold significance threshold) .
Q. What computational modeling strategies predict the compound’s binding affinity with enzymatic targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (PDB: 1M17). The benzofuropyrimidinone core likely occupies the hydrophobic back pocket, while the dimethoxyphenyl group stabilizes via π-π stacking .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD values >2 Å suggest conformational flexibility .
- QSAR models : Train on datasets with logP, polar surface area, and H-bond donor/acceptor counts to predict ADMET properties .
Q. What methodologies resolve contradictions between theoretical predictions and experimental physicochemical data?
- Cross-validation : Compare computational logP (e.g., ChemAxon) with experimental HPLC-measured values (octanol-water partition). Adjust force field parameters if discrepancies exceed 0.5 log units .
- Thermogravimetric analysis (TGA) : Clarify melting points vs. decomposition temperatures if DSC shows overlapping endotherms .
- Crystallographic refinement : Use SHELXL to resolve electron density mismatches in X-ray structures, particularly around flexible acetamide chains .
Methodological Tables
Q. Table 1. Key Spectral Markers for Structural Confirmation
| Technique | Key Peaks/Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 3.8–4.0 ppm (singlet) | Methoxy groups (-OCH₃) |
| ¹³C NMR | δ 165–175 ppm | Carbonyl (C=O) |
| FT-IR | 1680–1750 cm⁻¹ | Benzofuropyrimidinone C=O stretch |
Q. Table 2. Optimization Parameters for Synthetic Yield Improvement
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–5°C (amide coupling) | +15–20% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +25% (Suzuki) |
| Purification | Prep-HPLC (C18 column) | Purity >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
